(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Chiral resolution Stereochemistry-activity relationship Enantiomeric purity

(3R)-2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS 1218669-19-2) is a chiral tetrahydro-β-carboline (THβC) derivative with molecular formula C₁₄H₁₄N₂O₃ and molecular weight 258.27 g/mol. The compound belongs to the β-carboline alkaloid family, which is widely recognized for interactions with benzodiazepine receptors, monoamine oxidase enzymes, and various kinases.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 1218669-19-2
Cat. No. B2674387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
CAS1218669-19-2
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESCC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
InChIInChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)/t13-/m1/s1
InChIKeyRSOYXYPGWILLRY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Compound Identity and Structural Class


(3R)-2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS 1218669-19-2) is a chiral tetrahydro-β-carboline (THβC) derivative with molecular formula C₁₄H₁₄N₂O₃ and molecular weight 258.27 g/mol . The compound belongs to the β-carboline alkaloid family, which is widely recognized for interactions with benzodiazepine receptors, monoamine oxidase enzymes, and various kinases [1]. The (R)-enantiomer at C-3, combined with an N2-acetyl substituent and a free C3-carboxylic acid, defines a stereochemically pure scaffold that is commercially available at ≥95% purity from multiple specialty chemical suppliers .

Why Generic Substitution of (3R)-2-Acetyl-THβC-3-carboxylic acid Can Compromise Research Reproducibility


Tetrahydro-β-carboline-3-carboxylic acid derivatives are not functionally interchangeable. The (R) absolute configuration at C-3 is a critical determinant of biological recognition: studies on stereoisomeric THβC-3-carboxylic acids demonstrate that cis isomers exhibit markedly different hepatoprotective potency compared to their trans counterparts, confirming that stereochemistry directly governs pharmacodynamic outcomes [1]. Furthermore, the N2-acetyl substituent alters both conformational preferences and hydrogen-bonding capacity relative to the unsubstituted secondary amine, while the free carboxylic acid at C-3 enables salt formation and pH-dependent receptor binding that is absent in the corresponding methyl ester (CAS 1217649-95-0) [2]. Substituting the (R)-enantiomer with the racemate (CAS 352521-96-1) or the (S)-enantiomer (CAS 60716-62-3) introduces uncontrolled stereochemical variables that can confound structure-activity interpretation and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for (3R)-2-Acetyl-THβC-3-carboxylic acid vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (3R) absolute configuration of CAS 1218669-19-2 is explicitly resolved and verified, whereas the closely listed CAS 352521-96-1 is designated as the racemic or unspecified stereoisomer mixture. In a series of stereoisomeric THβC-3-carboxylic acids, the cis isomers (5a–9a) demonstrated consistently higher hepatoprotective activity than the corresponding trans counterparts (5b–9b) in CCl₄-induced liver injury models in mice, establishing that C-3 stereochemistry is a potency-determining variable [1]. The (S)-enantiomer (CAS 60716-62-3), though structurally identical in connectivity, may exhibit divergent target engagement due to opposite chirality at the carboxyl-bearing center .

Chiral resolution Stereochemistry-activity relationship Enantiomeric purity

N2-Acetyl Substituent Effect on Benzodiazepine Receptor Binding

The N2-acetyl group in the target compound introduces a carbonyl moiety absent in the parent 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid. Structure-activity studies on β-carboline and tetrahydro-β-carboline ligands at the benzodiazepine receptor (BZR) demonstrate that carbonyl-containing substituents (CO₂Me, COCH₃, CHO) at the 3-position augment in vitro binding potency, while alcohol substituents (CH₂OH, CHOHCH₃) decrease potency [1]. The 2-acetyl modification of the target compound thus places a carbonyl group in the N2 region, a position distinct from the extensively studied 3-substituted series, potentially modulating receptor interaction geometry.

Benzodiazepine receptor Structure-activity relationship β-Carboline pharmacology

Free Carboxylic Acid Functionality vs. Methyl Ester Analog

The target compound (CAS 1218669-19-2) bears a free C3-carboxylic acid (pKa ~3.5–4.5 estimated for β-carboline-3-carboxylic acids), whereas the closest commercially available analog is the methyl ester (CAS 1217649-95-0, MW 272.30) [1]. Cain et al. (1982) demonstrated that β-carboline-3-carboxylic acid binds tighter to benzodiazepine receptors at lower pH, where the protonated acid form predominates over the carboxylate anion, establishing that the ionization state of the 3-carboxyl group directly modulates target engagement [2]. The methyl ester is a permanently neutral prodrug form that lacks this pH-dependent binding modulation.

Functional group compatibility Salt formation pH-dependent binding

Absence of 1-Position Substitution: A Structurally Minimal THβC-3-carboxylic Acid Scaffold

The target compound is unsubstituted at the C-1 position, distinguishing it from 1-phenyl (CAS 956923-54-9), 1-methyl (CAS 293326-81-5), 1-butyl, and 1,1-dimethyl analogs. In hepatoprotective THβC series, lengthening of the 1-alkyl substituent generally caused a progressive decrease in activity, with small alkyl groups (Me, Et) showing most potent effects [1]. The 1-unsubstituted scaffold thus represents the minimal pharmacophoric core for evaluating substituent contributions in a fragment-based or parallel synthesis strategy, offering a clean baseline for SAR exploration.

Scaffold minimalism Fragment-based drug design Synthetic diversification

Commercial Availability: Enantiopure (R)-Form with Documented Purity Specifications

The (3R)-enantiomer (CAS 1218669-19-2) is stocked and supplied at ≥95% purity (AKSci) or 98% purity (Leyan, ChemSrc) with batch-specific quality documentation, including NMR and HPLC upon request . In contrast, the racemate (CAS 352521-96-1) is also commercially available at 98% purity but does not specify enantiomeric composition, meaning the active (R)-enantiomer content could range from 0–100% depending on synthetic route . For stereochemically sensitive applications, the defined (R)-form eliminates ambiguity in enantiomeric excess (ee) determination.

Quality assurance Enantiomeric purity Supply chain

Recommended Application Scenarios for (3R)-2-Acetyl-THβC-3-carboxylic acid Based on Quantitative Differentiation Evidence


Stereochemistry-Dependent CNS Target Screening (Benzodiazepine Receptor, MAO)

The defined (R)-enantiomer is suitable for benzodiazepine receptor binding assays where stereochemistry at C-3 influences ligand recognition. The N2-acetyl carbonyl and free C3-carboxylic acid together provide a pharmacophore combination distinct from both 3-substituted β-carbolines and unsubstituted THβCs, enabling exploration of novel BZR binding modalities [1]. Use of the resolved enantiomer ensures that observed activity reflects the (R)-configuration, avoiding confounding effects from the (S)-enantiomer that would be present in racemic material.

Metabolic Disease Target Evaluation (ACC, Kinase Profiling)

The tetrahydro-β-carboline-3-carboxylic acid scaffold has been explored in acetyl-CoA carboxylase (ACC) inhibitor programs, with structurally elaborated THβC derivatives demonstrating nanomolar ACC1/ACC2 inhibitory activity [1]. The (3R)-2-acetyl derivative, bearing the free C3-carboxylic acid and N2-acetyl moieties, can serve as a fragment-like starting point (MW 258.27, cLogP estimated ~1.5) for structure-based optimization toward ACC or related metabolic targets, with the advantage of a defined stereochemical starting point.

Fragment-Based Drug Discovery and Parallel Library Synthesis

With a molecular weight of 258.27 and the absence of substitution at the C-1 position, this compound meets fragment-like physicochemical criteria (MW < 300, ≤3 H-bond donors, ≤3 H-bond acceptors) [1]. The free C3-carboxylic acid provides a site for amide coupling or esterification in library synthesis, while the N2-acetyl group can be selectively hydrolyzed or reduced to generate secondary amine intermediates. The defined (R)-stereochemistry ensures that library members retain a consistent absolute configuration at the C-3 center.

Hepatoprotective Agent Screening and Liver Disease Models

The β-carboline-3-carboxylic acid scaffold has demonstrated hepatoprotective activity in CCl₄-induced liver injury models, with stereochemistry at C-3 and substitution at N-2 and C-1 identified as activity-modulating parameters [1]. The (3R)-2-acetyl-THβC-3-carboxylic acid, as a structurally defined single enantiomer with both N-acetyl and free carboxyl functionalities, can be evaluated in hepatocyte protection assays to establish baseline SAR for this substitution pattern in liver disease models.

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